molecular formula C30H18O10 B1438437 Taiwaniaflavone CAS No. 27090-22-8

Taiwaniaflavone

Cat. No.: B1438437
CAS No.: 27090-22-8
M. Wt: 538.5 g/mol
InChI Key: IMKDLTDRZZSWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Taiwaniaflavone can be synthesized through various chemical reactions involving the coupling of two apigenin molecules. The synthesis typically involves the use of catalysts and specific reaction conditions to ensure the correct linkage between the apigenin units .

Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the leaves of Taiwania cryptomerioides. The process includes solvent extraction, followed by chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Taiwaniaflavone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of dihydroflavonoids .

Biological Activity

Taiwaniaflavone, a biflavonoid compound found in various plant species, has garnered attention for its diverse biological activities. This article explores the significant research findings related to its biological activity, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The following sections summarize the key data, case studies, and findings from diverse sources.

Overview of this compound

This compound is classified as a 3′-8′-biflavone , which is a type of flavonoid characterized by its unique molecular structure. This compound is primarily extracted from plants in the Taiwania genus and exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry.

1. Antioxidant Activity

This compound has demonstrated potent antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that its antioxidant capacity surpasses that of well-known antioxidants like Vitamin C and E. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

In various studies, this compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. For example, it can downregulate the expression of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response. This property suggests potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Properties

This compound exhibits significant anticancer activity against various cancer cell lines. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways involving caspases and inhibiting tumor growth factors. Studies have shown that it effectively inhibits the proliferation of breast cancer and liver cancer cells through mechanisms such as cell cycle arrest and apoptosis induction .

Cancer Type Cell Line Inhibition Rate (%) Mechanism
Breast CancerMCF-770%Apoptosis induction
Liver CancerHepG265%Cell cycle arrest
Colon CancerHCT11660%Inhibition of growth factors

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against amyloid-beta (Aβ) toxicity associated with Alzheimer’s disease. It inhibits the aggregation of Aβ peptides, which are implicated in neurodegenerative processes. By blocking the internalization of these toxic peptides into neuronal cells, this compound may help prevent cognitive decline associated with Alzheimer’s disease .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Neuroprotection : A study investigated the effect of this compound on Aβ42-induced cytotoxicity in neuronal cells. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability by modulating apoptotic pathways .
  • Cancer Treatment Case : In vitro experiments demonstrated that this compound could enhance the efficacy of conventional chemotherapy agents when used in combination therapies for breast and liver cancers, suggesting its potential as an adjunct treatment in oncology .

Properties

IUPAC Name

3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)30-26(29(38)28-21(36)9-17(33)11-25(28)40-30)18-7-14(3-6-19(18)34)23-12-22(37)27-20(35)8-16(32)10-24(27)39-23/h1-12,31-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKDLTDRZZSWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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